molecular formula C20H18N2O3S B2858511 Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312929-37-6

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2858511
CAS RN: 312929-37-6
M. Wt: 366.44
InChI Key: PLHYHEUOTLKCQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in a step-by-step manner, detailing the conditions, reagents, and catalysts used in each step .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, stability, and flammability are also analyzed .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has shown promise in antimicrobial activities. Modified forms of this compound have been synthesized and demonstrated effectiveness against various strains of bacteria and fungi. Structural analyses such as IR, 1H NMR, 13C NMR, and mass spectral techniques have been used to confirm the structures of these derivatives. The antimicrobial properties were evaluated using the serial dilution method, and 3D QSAR analysis provided insights into the structure-activity relationship of these molecules (Desai, Bhatt, & Joshi, 2019).

Synthesis and Chemical Properties

Research has also focused on the synthesis of related compounds and their properties. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in specific conditions resulted in the formation of thiazole-5-carboxylate esters. X-ray crystal structures helped confirm the involvement of sulfur in the intermediate vinyl thioesters formation (Fong, Janowski, Prager, & Taylor, 2004).

Fluorescent Probing and Bioimaging

In the realm of analytical chemistry and diagnostics, derivatives of ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate have been explored as fluorescent probes. A study designed a colorimetric and ratiometric fluorescent probe using a derivative of this compound for the rapid, sensitive, and selective detection of biothiols in physiological media. This probe demonstrated potential for bioimaging applications, highlighting its utility in biological and medical research (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Organic Synthesis and Heterocyclic Compounds

The compound has also been utilized in the synthesis of diverse organic structures. One study described an efficient phosphine-catalyzed [4 + 2] annulation process to create tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

The mechanism of action describes how the compound interacts at the molecular level to produce a certain effect. This is particularly relevant for compounds with biological activity .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes guidelines for safe handling, storage, and disposal .

properties

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-10-5-4-6-11-14)21-20(26-17)22-18(23)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYHEUOTLKCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate

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